propyl 4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 4-{[4-(methylsulfanyl)benzylidene]amino}benzoate is an organic compound with the molecular formula C18H19NO2S It is a derivative of benzoic acid and features a propyl ester group, a benzylideneamino group, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-{[4-(methylsulfanyl)benzylidene]amino}benzoate typically involves a multi-step process:
Formation of 4-(methylsulfanyl)benzaldehyde: This can be achieved by the reaction of 4-(methylsulfanyl)benzyl alcohol with an oxidizing agent such as pyridinium chlorochromate (PCC).
Schiff Base Formation: The 4-(methylsulfanyl)benzaldehyde is then reacted with 4-aminobenzoic acid to form the Schiff base, 4-{[4-(methylsulfanyl)benzylidene]amino}benzoic acid.
Esterification: Finally, the Schiff base is esterified with propanol in the presence of a catalyst such as sulfuric acid to yield propyl 4-{[4-(methylsulfanyl)benzylidene]amino}benzoate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-{[4-(methylsulfanyl)benzylidene]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The Schiff base can be reduced to the corresponding amine using reducing agents such as sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the propyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Propyl 4-{[4-(methylsulfanyl)benzylidene]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of propyl 4-{[4-(methylsulfanyl)benzylidene]amino}benzoate involves its interaction with specific molecular targets. The Schiff base moiety can interact with enzymes or receptors, potentially inhibiting their activity. The methylsulfanyl group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Propyl 4-{[4-(methylsulfanyl)benzylidene]amino}benzoate: Unique due to the presence of both the Schiff base and methylsulfanyl groups.
Propyl 4-{[4-(methylsulfanyl)benzylidene]amino}benzoic acid: Similar structure but lacks the ester group.
Propyl 4-{[4-(methylsulfanyl)benzylidene]amino}phenylacetate: Similar structure but with a phenylacetate group instead of a benzoate group.
Uniqueness
Propyl 4-{[4-(methylsulfanyl)benzylidene]amino}benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the Schiff base and methylsulfanyl groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H19NO2S |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
propyl 4-[(4-methylsulfanylphenyl)methylideneamino]benzoate |
InChI |
InChI=1S/C18H19NO2S/c1-3-12-21-18(20)15-6-8-16(9-7-15)19-13-14-4-10-17(22-2)11-5-14/h4-11,13H,3,12H2,1-2H3 |
InChI Key |
OPFXUQVOPMTAGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.